molecular formula C26H29N3O5S B14960744 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide

Cat. No.: B14960744
M. Wt: 495.6 g/mol
InChI Key: ACQOBWNQYXFFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide involves its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor and preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a decrease in blood pressure . The compound’s structure allows it to fit into the receptor’s binding site, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for developing new therapeutic agents with fewer side effects compared to existing drugs .

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-2-phenoxypropanamide

InChI

InChI=1S/C26H29N3O5S/c1-20(34-22-8-4-3-5-9-22)26(30)27-21-12-14-23(15-13-21)35(31,32)29-18-16-28(17-19-29)24-10-6-7-11-25(24)33-2/h3-15,20H,16-19H2,1-2H3,(H,27,30)

InChI Key

ACQOBWNQYXFFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.